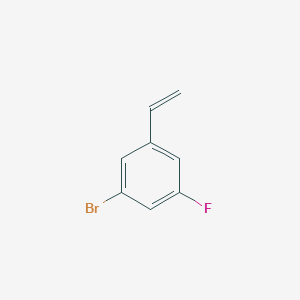
1-Boc-3-(甲氧基)氮杂环丙烷
描述
1-Boc-3-(methoxy)azetidine is a chemical compound with the molecular formula C9H17NO3 . It is also known by other names such as tert-butyl 3-methoxyazetidine-1-carboxylate and has a molecular weight of 187.24 g/mol . It is used in the synthesis of antibody-drug conjugates (ADCs) and can be readily functionalized via enolization at the 3-position .
Synthesis Analysis
The synthesis of azetidines has been achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .Molecular Structure Analysis
The InChI code for 1-Boc-3-(methoxy)azetidine is1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CC(C1)OC . The compound has a topological polar surface area of 38.8 Ų and a complexity of 192 . Chemical Reactions Analysis
The synthesis of azetidines involves intermolecular [2+2] photocycloadditions . This method is powerful for the synthesis of highly strained, four-membered rings .Physical And Chemical Properties Analysis
1-Boc-3-(methoxy)azetidine has a molecular weight of 187.24 g/mol . It has a XLogP3-AA of 0.8, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are both 187.12084340 g/mol . The compound has a heavy atom count of 13 .科学研究应用
Synthesis of Functionalized Azetidines
The compound is used in the aza Paternò–Büchi reaction, which is one of the most efficient ways to synthesize functionalized azetidines . This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component .
Organic Synthesis
1-Boc-azetidine-3-carboxaldehyde, a derivative of 1-Boc-3-(methoxy)azetidine, is used as a starting material in organic synthesis . It provides a convenient way to introduce the azetidine ring into a variety of organic molecules .
Pharmaceutical Intermediates
It is also used as an intermediate in the production of pharmaceuticals . The azetidine ring is a common motif in many pharmaceutical compounds, and this compound provides a straightforward way to incorporate it .
Synthesis of Azaspiro[3.4]octanes
Methyl 1-Boc-azetidine-3-carboxylate, another derivative of 1-Boc-3-(methoxy)azetidine, is used as a precursor to the synthesis of azaspiro[3.4]octanes . This substrate can be readily functionalized via enolization at the 3-position in the presence of LDA .
Preparation of Heterocyclic Amino Acid Derivatives
The compound is used in the preparation of new heterocyclic amino acid derivatives containing azetidine rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Synthesis of Novel Heterocyclic Compounds
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .
安全和危害
属性
IUPAC Name |
tert-butyl 3-methoxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(11)10-5-7(6-10)12-4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENIBVFXWKRVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623765 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-3-(methoxy)azetidine | |
CAS RN |
429669-07-8 | |
| Record name | tert-Butyl 3-methoxyazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


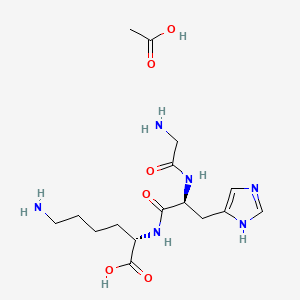
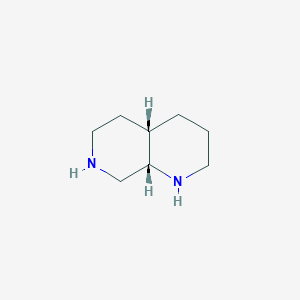
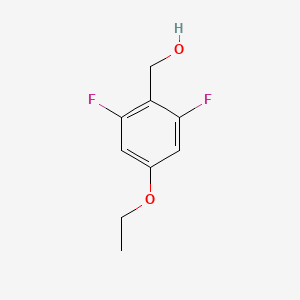
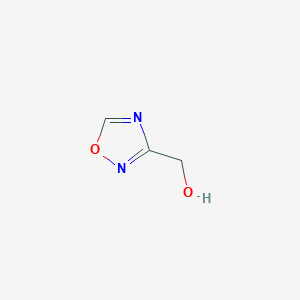
![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

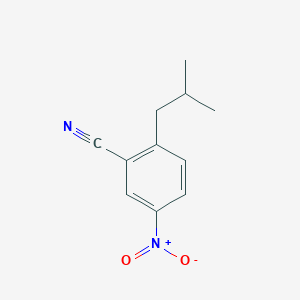
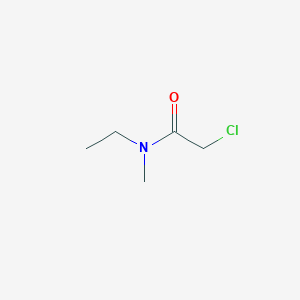
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)

